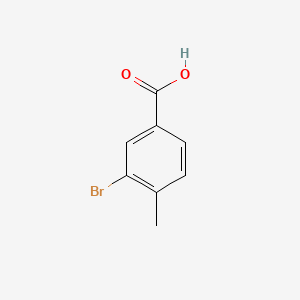

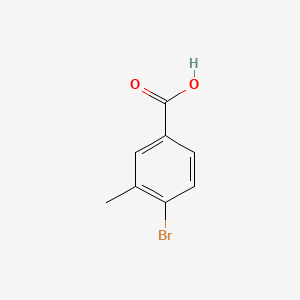

![molecular formula C7H10N2O2S B1266491 8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 39124-15-7](/img/structure/B1266491.png)

8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮

描述

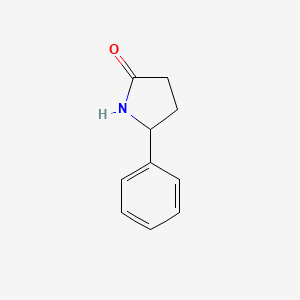

Synthesis Analysis

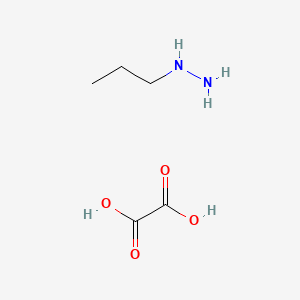

The synthesis of derivatives closely related to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione has been documented. For instance, a straightforward, efficient three-step synthesis route for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was developed, highlighting a facile pathway to spiro carbocyclic imidazolidine-2,4-diones with high yields (Pardali et al., 2021). These methodologies underscore the practicality and adaptability in synthesizing spirocyclic diones, potentially applicable to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione.

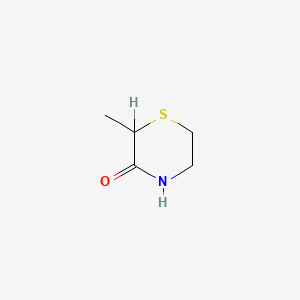

Molecular Structure Analysis

The molecular structure of compounds within the spiro[4.5]decane family, such as 1,4-diazaspiro[4.5]decane-2,3-dione, was examined, revealing unique crystalline forms and hydrogen bonding patterns (Staško et al., 2002). Such structural insights are crucial for understanding the chemical behavior and reactivity of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione.

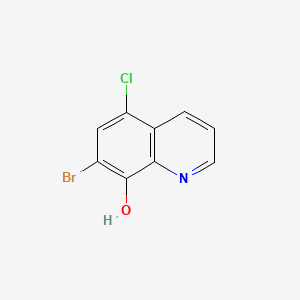

Chemical Reactions and Properties

The reactivity of related spirocyclic compounds, such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, has been explored in various chemical reactions, indicating a broad substrate scope and enhanced reactivity (Rashevskii et al., 2020). This information can be extrapolated to understand the chemical properties of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, suggesting potential for diverse chemical applications.

科学研究应用

肌肉毒素受体激动剂研究

- 合成和活性研究:已合成8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮衍生物,并评估其作为肌肉毒素受体激动剂的潜力。这些化合物显示出对皮层M1受体的亲和力,并在小鼠中逆转了东莨菪碱诱导的损伤,表明可能用作抗痴呆药物 (Tsukamoto et al., 1993)。

杂环化学

- 含硫杂环化合物合成:研究已探索了含硫杂环化合物的合成,包括8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮衍生物。这些化合物已被表征其化学结构和性质,为杂环化学领域做出了贡献 (Reddy等,2001)。

晶体结构分析

- 结构分析:已分析了相关化合物的晶体结构,揭示了构象细节和氢键结构。这些信息对于理解这些化合物的物理和化学性质至关重要 (Rohlíček等,2010)。

药理学兴趣

- 用于药理学研究的合成:已开发了一种成本效益的合成方法,用于8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮衍生物。由于其作为杂环骨架的性质,这些化合物具有药理学兴趣 (Pardali et al., 2021)。

放射防护性质

- 潜在的放射防护剂:一些衍生物显示出作为放射防护剂的潜力,在动物研究中提供对致命剂量X射线的保护 (Shapiro et al., 1968)。

抗惊厥活性

- 抗惊厥剂研究:新的衍生物已被评估其抗惊厥活性,一些化合物在癫痫模型中显示出显著的保护效果,与标准药物相当 (Madaiah等,2012)。

抗焦虑潜力

- 抗焦虑化合物合成:已合成新的8-硫代-1,3-二氮杂螺[4.5]癸烷-2,4-二酮衍生物,并显示出弱的受体亲和力,表明具有抗焦虑活性的潜力 (Kossakowski et al., 1998)。

降糖活性

- 降糖活性研究:某些衍生物已在体内表现出优异的降糖活性,优于标准治疗在降低血糖水平方面的表现 (Iqbal et al., 2012)。

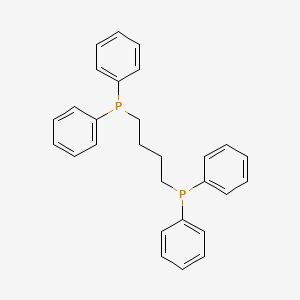

晶体堆积和超分子排列

- 超分子研究:对衍生物的晶体堆积和超分子排列进行分析,为了解其化学行为和相互作用模式提供了见解 (Graus et al., 2010)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

8-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPALRFORJWKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192377 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

39124-15-7 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

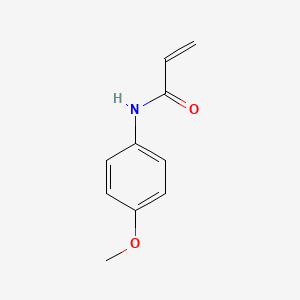

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)